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Compound of Interest

Compound Name: 2-Bromo-5-hydroxybenzaldehyde

Cat. No.: B118957 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Bromo-5-
hydroxybenzaldehyde, a compound of interest in medicinal chemistry. It serves as a crucial

reactant in the synthesis of various pharmaceutical agents, including PDE4 inhibitors and BCL-

XL inhibitors[1][2][3][4]. Understanding its three-dimensional structure is paramount for

comprehending its reactivity and potential intermolecular interactions, which are fundamental

for rational drug design and development. This document outlines the crystallographic data,

experimental protocols for its determination, and key structural features.

Physicochemical and Crystallographic Data
The fundamental properties of 2-Bromo-5-hydroxybenzaldehyde are summarized in Table 1.

This data provides a baseline for its characterization. The detailed crystallographic data, as

determined by single-crystal X-ray diffraction, is presented in Table 2. This information is critical

for any computational modeling or further structural analysis.

Table 1: Physicochemical Properties of 2-Bromo-5-hydroxybenzaldehyde
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Property Value

Molecular Formula C₇H₅BrO₂[5][6]

Molecular Weight 201.02 g/mol [5][6]

Boiling Point 286.7°C at 760 mmHg[1]

Flash Point 127.2°C[1]

Density 1.737 g/cm³[1]

Melting Point 132.0 to 136.0 °C[7]

Solubility
Soluble in chloroform, dichloromethane, and

ethyl acetate[1][4]

Appearance White to gray to brown powder/crystal[4][7]

Table 2: Crystallographic Data for 2-Bromo-5-hydroxybenzaldehyde
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Parameter Value

CCDC Deposition Number 143256[6]

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 3.9851 (5)[8]

b (Å) 16.547 (3)[8]

c (Å) 11.841 (2)[8]

α (°) 90

β (°) 93.20 (1)

γ (°) 90

Volume (Å³) 778.9 (2)

Z 4

Temperature (K) 293 (2)[8]

Radiation type Mo Kα

R-factor
Data typically found in the full crystallographic

publication or CIF file.

Note: A second polymorph of 2-Bromo-5-hydroxybenzaldehyde has been reported, which

crystallizes in a different space group and exhibits distinct intermolecular interactions. In this

second form, molecules are linked by a pair of hydrogen bonds involving an inversion center.

Experimental Protocols
The determination of the crystal structure of 2-Bromo-5-hydroxybenzaldehyde involves a

multi-step process, from the synthesis of the material to the final structural refinement.

Synthesis and Crystallization
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A common synthetic route to 2-Bromo-5-hydroxybenzaldehyde involves the bromination of

m-hydroxybenzaldehyde. The general procedure is as follows[4][5]:

Dissolution: 3-hydroxybenzaldehyde is dissolved in a suitable solvent, such as

dichloromethane, and the solution is gently heated (35-40 °C) to ensure complete

dissolution.

Bromination: A stoichiometric amount of bromine is added dropwise to the solution while

maintaining a constant temperature.

Reaction: The reaction mixture is stirred for an extended period (e.g., overnight) to ensure

the completion of the bromination.

Crystallization: The solution is then slowly cooled to a lower temperature (e.g., -5 to 0 °C) to

induce the precipitation of the product.

Isolation and Purification: The resulting solid is collected by filtration, washed with a cold

solvent mixture (e.g., n-heptane/dichloromethane), and dried under vacuum to yield the final

product.

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a

saturated solution of the compound in a suitable solvent, such as ethanol.

X-ray Diffraction Data Collection and Structure
Refinement
The crystallographic data are collected using a single-crystal X-ray diffractometer. The general

workflow is depicted in the diagram below.
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Experimental Workflow for Crystal Structure Determination
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Experimental Workflow
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Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

Data Collection: The crystal is placed in an intense, monochromatic X-ray beam, and the

diffraction pattern is collected as a series of frames as the crystal is rotated.

Data Processing: The collected raw data is processed to integrate the diffraction spots, apply

corrections (e.g., for absorption), and scale the data.

Structure Solution: The initial atomic positions are determined from the diffraction data using

direct methods.

Structure Refinement: The atomic model is refined against the experimental data to improve

the fit and obtain the final, accurate atomic coordinates, bond lengths, and angles.

Validation: The final structure is validated to ensure its chemical and crystallographic

reasonability.

Structural Analysis and Key Features
The crystal structure of 2-Bromo-5-hydroxybenzaldehyde reveals a planar benzaldehyde

core with notable intermolecular interactions. The molecules in the crystal lattice are organized

into zigzag chains that run along the b-axis, and these chains are stacked in layers

perpendicular to the a-axis[8][9].

A key feature of the crystal packing is the presence of intermolecular hydrogen bonds between

the hydroxyl group of one molecule and the carbonyl group of an adjacent molecule. This

interaction is a defining feature of the supramolecular assembly. The O···O distance for this

hydrogen bond is 2.804 (4) Å[8][9].

The bromine atom shows a significant deviation from the plane of the aromatic ring, and the

aldehyde group is twisted by approximately 7.1 (5)° with respect to the ring[8][9]. These

distortions from ideal planarity are likely a consequence of the steric and electronic effects of

the substituents and the packing forces within the crystal.

Intermolecular Hydrogen Bonding

Conclusion
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The solid-state structure of 2-Bromo-5-hydroxybenzaldehyde is well-defined by single-crystal

X-ray diffraction. The crystal packing is dominated by intermolecular hydrogen bonding, which

organizes the molecules into a stable, layered arrangement. The observed structural features,

including the non-planarity of the substituents, provide valuable insights for researchers in

medicinal chemistry and materials science. This detailed structural information can be

leveraged for the design of novel compounds with tailored properties and for understanding the

solid-state behavior of this important synthetic precursor. The complete crystallographic data,

including atomic coordinates, bond lengths, and angles, are available from the Cambridge

Crystallographic Data Centre under the deposition number 143256.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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